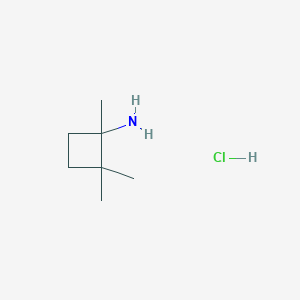
1,2,2-Trimethylcyclobutan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
N.N-Disubstituted 2-Aminocyclobutanones Formation : 2-Hydroxycyclobutanone reacts with secondary amines to form N.N-disubstituted 2-aminocyclobutanones. This process highlights the utility of cyclobutanone derivatives in synthesizing aminocyclobutanones, potentially relevant for "1,2,2-Trimethylcyclobutan-1-amine;hydrochloride" research and applications (Heine & Fischler, 1972).
CuH-Catalyzed Hydroamination : The CuH-catalyzed hydroamination of strained trisubstituted alkenes, including cyclobutanones, is important for synthesizing polysubstituted aminocyclobutanes. These findings emphasize the significance of cyclobutane derivatives in medicinal chemistry and drug development (Feng et al., 2019).
Polymerization and Material Science
- Trimethyl Bicyclobutane-1,2,2-Tricarboxylate Polymerization : The synthesis and polymerization of trimethyl bicyclobutane-1,2,2-tricarboxylate demonstrate the potential of cyclobutane derivatives in creating new polymeric materials. This could relate to the exploration of "1,2,2-Trimethylcyclobutan-1-amine;hydrochloride" in material science (Hall & Fischer, 1977).
Medicinal Chemistry and Bioconjugation
Synthesis of Protected 2-Aminocyclobutanone : The creation of a protected 2-aminocyclobutanone as a modular synthon opens avenues for synthesizing cyclobutanone-containing lead inhibitors. This illustrates the chemical versatility of cyclobutane derivatives in designing inhibitors for specific biological targets (Mohammad et al., 2020).
Mechanism of Amide Formation by Carbodiimide : The study of amide formation mechanisms in aqueous media using carbodiimide underlines the importance of "1,2,2-Trimethylcyclobutan-1-amine;hydrochloride" in bioconjugation reactions. Such insights are crucial for bioconjugate chemistry applications (Nakajima & Ikada, 1995).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2,2-trimethylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)4-5-7(6,3)8;/h4-5,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFSDQWZEXMYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1(C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2-Trimethylcyclobutan-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

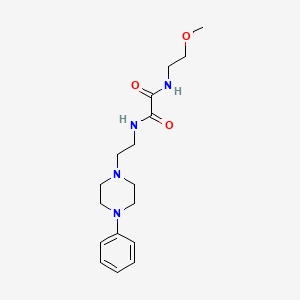
![1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B2979480.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2979482.png)
![6-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2979483.png)
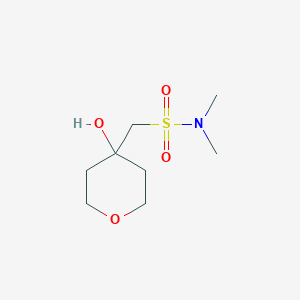
![N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide](/img/structure/B2979487.png)

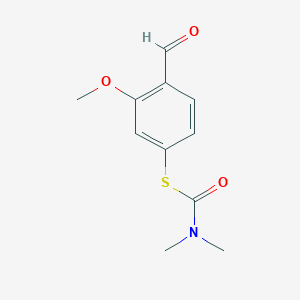
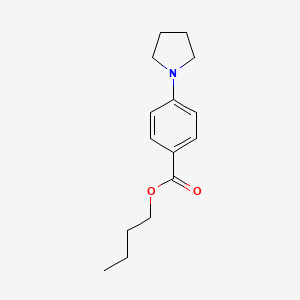
![(Z)-ethyl 4-((benzylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2979494.png)
![(E)-4-(Dimethylamino)-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2979495.png)
![N-(3,5-dimethylphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2979497.png)
